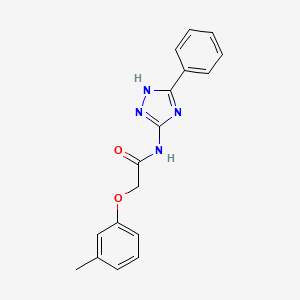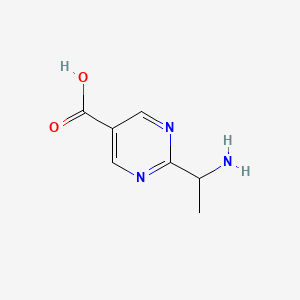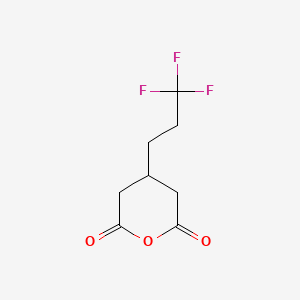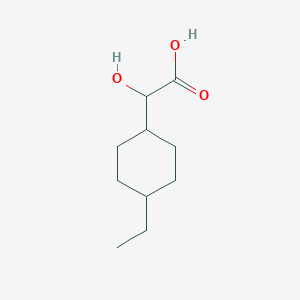
(5-chloro-1H-indol-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(piperidine-1-carbonyl)-1H-indole is a chemical compound with the molecular formula C12H15ClN2O It is known for its unique structure, which includes a piperidine ring attached to an indole core, with a chlorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(piperidine-1-carbonyl)-1H-indole typically involves the reaction of 5-chloroindole with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final compound.
Industrial Production Methods
Industrial production of 5-chloro-2-(piperidine-1-carbonyl)-1H-indole may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(piperidine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various indole derivatives, while substitution reactions can produce a wide range of functionalized indoles.
Aplicaciones Científicas De Investigación
5-chloro-2-(piperidine-1-carbonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(piperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-(piperidine-1-carbonyl)aniline
- 5-chloro-2-(piperidine-1-carbonyl)benzene
Uniqueness
5-chloro-2-(piperidine-1-carbonyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C14H15ClN2O |
|---|---|
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
(5-chloro-1H-indol-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-5-12-10(8-11)9-13(16-12)14(18)17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7H2 |
Clave InChI |
JYJLUJUISXAZAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Solubilidad |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)









![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
